Methyl 2-(2-chloroethoxy)acetate
Overview
Description
Methyl 2-(2-chloroethoxy)acetate is an organic compound with the molecular formula C5H9ClO3. It is a colorless to yellow liquid that is used in various chemical processes and research applications. The compound is known for its utility in organic synthesis and as an intermediate in the production of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-chloroethoxy)acetate can be synthesized through the reaction of 2-chloroethanol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process involves careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloroethoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form 2-(2-chloroethoxy)acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include substituted amines or thiols.
Hydrolysis: 2-(2-chloroethoxy)acetic acid.
Reduction: 2-(2-chloroethoxy)ethanol.
Scientific Research Applications
Methyl 2-(2-chloroethoxy)acetate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological studies: As a reagent in the study of enzyme mechanisms and metabolic pathways.
Industrial applications: In the production of specialty chemicals and as a solvent in chemical reactions
Mechanism of Action
The mechanism of action of methyl 2-(2-chloroethoxy)acetate involves its reactivity as an ester and a chloroalkane. The ester group can undergo hydrolysis or reduction, while the chloroalkane moiety can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-chloroethoxy)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-(2-Chloroethoxy)acetic acid: The hydrolyzed form of methyl 2-(2-chloroethoxy)acetate.
2-(2-Chloroethoxy)ethanol: The reduced form of this compound.
Uniqueness
This compound is unique due to its dual functionality as an ester and a chloroalkane, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
methyl 2-(2-chloroethoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFIZBYHUOHTQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571701 | |
Record name | Methyl (2-chloroethoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83881-47-4 | |
Record name | Methyl 2-(2-chloroethoxy)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83881-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2-chloroethoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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